Nutlin-3

Descripción general

Descripción

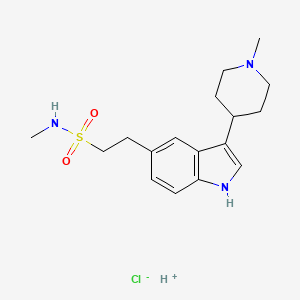

Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . This compound is the compound most commonly used in anti-cancer studies .

Molecular Structure Analysis

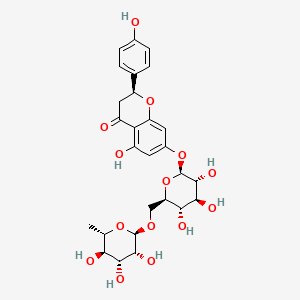

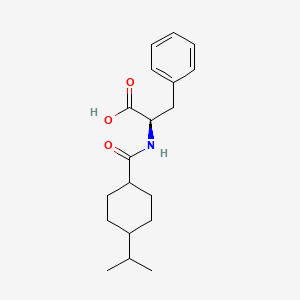

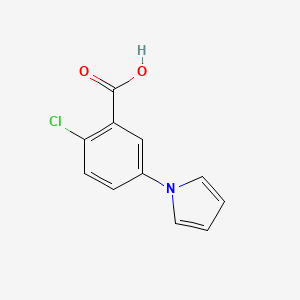

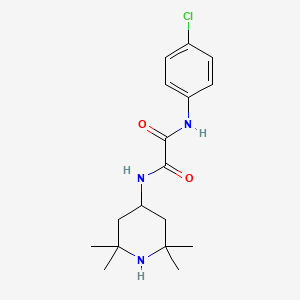

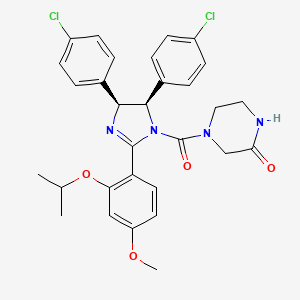

This compound is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .

Chemical Reactions Analysis

This compound does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .

Aplicaciones Científicas De Investigación

Prevención del daño cutáneo asociado a los rayos UV

Nutlin-3 se ha formulado en etosomas y transetosomas como sistemas de administración para proteger la piel contra el daño causado por los rayos UV. Exhibe actividad antiproliferativa en los queratinocitos y puede bloquear la apoptosis inducida por los rayos UV al activar p53 . Esta aplicación es significativa en dermatología, particularmente para prevenir el envejecimiento de la piel y las enfermedades dermatológicas causadas por la radiación UV.

Radiosensibilización en el carcinoma laríngeo

En el campo de la oncología, se ha demostrado que this compound promueve la senescencia y radiosensibiliza las células de carcinoma laríngeo que albergan p53 de tipo salvaje . Esto sugiere su posible uso para mejorar la eficacia de la radioterapia y posiblemente reducir la toxicidad asociada, lo cual es una preocupación importante en el tratamiento del carcinoma de células escamosas de laringe.

Perspectivas terapéuticas en las neoplasias hematológicas

La activación selectiva y no genotóxica de p53 por this compound lo convierte en una alternativa prometedora a la quimioterapia citotóxica, especialmente para los tumores pediátricos y las neoplasias hematológicas que conservan un alto porcentaje de p53 de tipo salvaje en el diagnóstico . Esta aplicación podría conducir a estrategias de tratamiento más específicas y menos dañinas.

Inhibición del crecimiento tumoral

Las investigaciones han demostrado que this compound inhibe la proliferación de fibroblastos de piel humana y fibroblastos de embriones de ratón. También suprime el crecimiento de xenotrasplantes tumorales establecidos en ratones, lo que indica su potencial como agente antitumoral .

Formulaciones para el cuidado de la piel

El papel protector de this compound contra el daño por rayos UV ha llevado a su incorporación en productos para el cuidado de la piel. Su capacidad para prevenir la apoptosis inducida por los rayos UV en las células de la piel lo convierte en un ingrediente valioso en los protectores solares y las cremas antienvejecimiento .

Mecanismo De Acción

Target of Action

Nutlin-3 is a small molecule inhibitor that primarily targets the p53-MDM2 interaction . MDM2 (mouse double minute 2 homologue) is a key negative regulator of the p53 tumor suppressor protein .

Mode of Action

this compound competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), effectively blocking the binding between MDM2 and p53 . This disruption reduces the degradation of p53, leading to its stabilization and activation .

Biochemical Pathways

The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway in p53 wild-type cells . This activation results in various downstream effects, including the induction of cellular stress responses . This compound also enhances the acetylation of p53, histones, and heat shock proteins, which may modulate this compound sensitivity in acute myeloid leukemia .

Pharmacokinetics

It’s known that this compound binds preferentially to the p53-binding pocket of mdm2, leading to the stabilization of p53 .

Result of Action

The primary result of this compound’s action is the induction of a growth-inhibiting state called senescence in cancer cells . It also induces apoptosis of tumor cells, reverses the immunosuppressive microenvironment, and triggers immunogenic cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to radiosensitize laryngeal carcinoma cells harboring wild-type p53 . Furthermore, the expression of heat shock proteins may participate in the modulation of this compound sensitivity .

Safety and Hazards

Direcciones Futuras

Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of this compound might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .

Propiedades

IUPAC Name |

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHCSBCVGXTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548472-68-0 | |

| Record name | Nutlin-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Nutlin-3?

A1: this compound specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with MDM2?

A2: this compound binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound mediated MDM2 inhibition?

A3: this compound-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:

- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Senescence: this compound can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []

Q4: How do structural modifications of this compound affect its activity?

A5: Research with this compound enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of this compound activity.

Q5: Can you explain the stereoselective affinity of this compound isomers for MDM2?

A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:

- Gastric carcinoma [, ]

- Hepatocellular carcinoma []

- Nasopharyngeal carcinoma []

- Ovarian carcinoma [, ]

- Prostate carcinoma [, ]

- Rhabdomyosarcoma []

- Acute lymphoblastic leukemia [, , ]

- B-cell chronic lymphocytic leukemia [, , , ]

- Mantle cell lymphoma [, ]

- Cutaneous T-cell lymphoma []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in various in vivo models, including:

- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []

- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []

- A JVM-2-derived xenograft mouse model, where this compound loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []

Q8: What are the known mechanisms of resistance to this compound?

A9: The most common mechanism of resistance to this compound involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to this compound-mediated stabilization. [, ] Additionally, research has shown that this compound resistant non-small cell lung cancer cells:

- Overexpress mutant p53 protein. []

- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []

- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []

Q9: How does this compound affect glucose homeostasis?

A10: Studies in mice have shown that this compound can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.